REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[N:9]([CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[CH:15]=1)[N:8]=[CH:7]2)([O-])=O>C(O)(=O)C.CCOC(C)=O.[Fe]>[NH2:1][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[N:9]([CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[CH:15]=1)[N:8]=[CH:7]2
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Name
|
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C2C=NN(C2=CC1)CC1=CC(=CC=C1)F
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Name
|
|
Quantity
|
200 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
8.13 g
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Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
|
CCOC(=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
|
The reaction mixture was filtered through a pad of Celite®
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated in vacuo to 10 mL volume
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Type
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ADDITION
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Details
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The contents were diluted with water (10 mL)
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Type
|
EXTRACTION
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Details
|
The solution was extracted with EtOAc (3×500 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organic layers dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting crude material was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with hexanes/EtOAC (4:1 to 3:1)
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C2C=NN(C2=CC1)CC1=CC(=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.32 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |